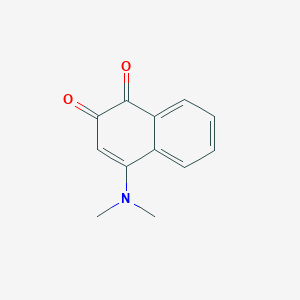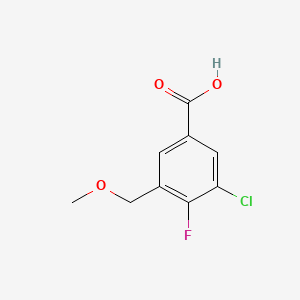
Methyl 4-(2-(tert-butoxycarbonyl)cyclopropyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a cyclopropyl ring, which is further connected to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which provide an efficient and sustainable approach for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is preferred due to its versatility and efficiency compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE, often employs continuous flow processes. These processes are designed to optimize reaction conditions, improve yield, and reduce waste, making them more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The tert-butoxycarbonyl group can be selectively removed or substituted using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: The tert-butoxycarbonyl group can be removed using oxalyl chloride in methanol under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the corresponding free amine or alcohol .
Aplicaciones Científicas De Investigación
METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at specific sites within the molecule. This allows for selective modification of other functional groups, facilitating the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE: shares similarities with other tert-butyl esters and Boc-protected compounds.
tert-Butyl esters: These compounds are widely used in organic synthesis due to their stability and ease of removal.
Boc-protected compounds: These compounds are commonly used in peptide synthesis and other applications requiring selective protection of functional groups.
Uniqueness
The uniqueness of METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE lies in its combination of a cyclopropyl ring and a benzoate ester, which provides distinct reactivity and stability compared to other Boc-protected compounds .
Propiedades
Fórmula molecular |
C16H20O4 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropyl]benzoate |
InChI |
InChI=1S/C16H20O4/c1-16(2,3)20-15(18)13-9-12(13)10-5-7-11(8-6-10)14(17)19-4/h5-8,12-13H,9H2,1-4H3 |
Clave InChI |
DPWRROUPJKRSOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CC1C2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14028598.png)





![4-(Pyridin-2-ylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B14028650.png)





![2-Methylspiro[3.5]nonane-2,7-diol](/img/structure/B14028685.png)

